4-(Benzyloxy)-3-methylfuran-2(5H)-one
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Overview
Description
4-(Benzyloxy)-3-methylfuran-2(5H)-one is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a benzyloxy group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-methylfuran-2(5H)-one typically involves the reaction of 3-methylfuran-2(5H)-one with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using an acid catalyst to facilitate the formation of the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different substituents on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
4-(Benzyloxy)-3-methylfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. The furan ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but with a phenol ring instead of a furan ring.
3-Methylfuran: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
Benzyl alcohol: Contains the benzyloxy group but lacks the furan ring.
Uniqueness
4-(Benzyloxy)-3-methylfuran-2(5H)-one is unique due to the presence of both the benzyloxy group and the furan ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.
Properties
CAS No. |
137910-39-5 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-methyl-3-phenylmethoxy-2H-furan-5-one |
InChI |
InChI=1S/C12H12O3/c1-9-11(8-15-12(9)13)14-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
WDXXZTLIOZCSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC1=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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